3,5-dinitro-N-pyridin-2-ylpyridin-2-amine
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Overview
Description
3,5-Dinitro-N-pyridin-2-ylpyridin-2-amine is a complex organic compound characterized by the presence of two nitro groups and a pyridin-2-ylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N-pyridin-2-ylpyridin-2-amine typically involves the nitration of pyridin-2-ylamine derivatives. One common method includes the reaction of pyridin-2-ylamine with nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the 3 and 5 positions of the pyridine ring . The reaction conditions must be carefully monitored to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-N-pyridin-2-ylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3,5-diamino-N-pyridin-2-ylpyridin-2-amine.
Substitution: Formation of various substituted pyridin-2-ylamine derivatives.
Scientific Research Applications
3,5-Dinitro-N-pyridin-2-ylpyridin-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-pyridin-2-ylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro groups play a crucial role in its reactivity and interaction with biological molecules. For example, the compound may inhibit enzyme activity by binding to the active site or by generating reactive intermediates that disrupt normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: A simpler analog with a single nitro group, used in similar applications but with different reactivity and properties.
5-Nitropyridine-2-sulfonic acid: Another related compound with distinct chemical behavior and applications.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyrimidine ring, showing diverse biological activities.
Uniqueness
3,5-Dinitro-N-pyridin-2-ylpyridin-2-amine is unique due to the presence of two nitro groups, which significantly enhance its reactivity and potential for various chemical transformations. This dual nitro substitution also imparts distinct electronic properties, making it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
3,5-dinitro-N-pyridin-2-ylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O4/c16-14(17)7-5-8(15(18)19)10(12-6-7)13-9-3-1-2-4-11-9/h1-6H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKYISWVTAZEAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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